Benzeneselenol

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidant and Anti-inflammatory Properties:

- Benzeneselenol exhibits potent antioxidant activity, capable of scavenging free radicals and preventing oxidative stress in cells. Studies suggest its potential in mitigating various diseases associated with oxidative damage, including neurodegenerative disorders and cardiovascular diseases [, ].

- Research also explores benzeneselenol's potential anti-inflammatory properties. Studies indicate its ability to modulate inflammatory pathways, offering potential therapeutic benefits for inflammatory conditions like arthritis and asthma [].

Medicinal Chemistry and Drug Discovery:

- The unique chemical structure of benzeneselenol makes it a valuable building block for synthesizing novel therapeutic agents. Researchers are exploring its potential as a core scaffold for developing drugs targeting various diseases, including cancer and infectious diseases [].

- Benzeneselenol can also be used as a tool to study the mechanisms of action of existing drugs, aiding in drug discovery and development processes [].

Material Science and Nanotechnology:

- Benzeneselenol's ability to form self-assembled monolayers on various metal surfaces makes it a valuable tool in material science research. These monolayers can be used to modify the surface properties of materials, enhancing their conductivity, corrosion resistance, and other functionalities [].

- Benzeneselenol is also being explored in the field of nanotechnology for the development of novel nanomaterials with potential applications in electronics, catalysis, and sensors [].

Environmental Research:

- Benzeneselenol is being investigated for its potential applications in environmental remediation. Studies suggest its ability to bind to and detoxify heavy metals, making it a potential candidate for removing these contaminants from polluted soil and water [].

Biological Research:

- Benzeneselenol finds application in various biological research areas. It can be used as a selective inhibitor of certain enzymes, aiding in studying their function and mechanism of action [].

- Additionally, benzeneselenol is being explored for its potential impact on cellular processes like cell signaling and proliferation.

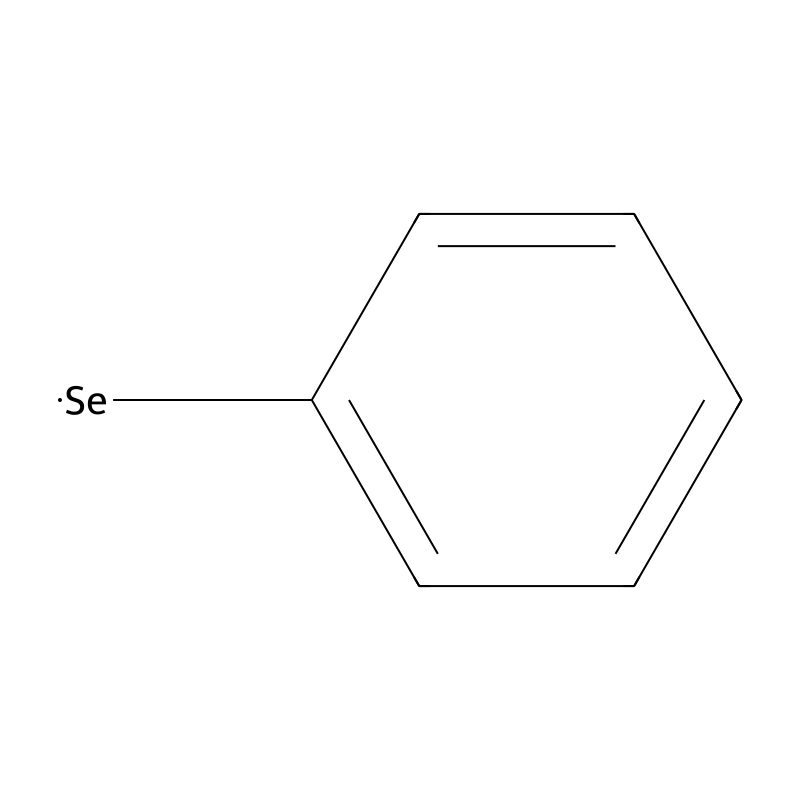

Benzeneselenol, with the chemical formula C₆H₅Se, is an organoselenium compound characterized by a selenium atom bonded to a phenyl group. It is a colorless to yellow liquid with a pungent odor, resembling that of thiophenol. As a member of the selenol family, benzeneselenol exhibits properties similar to thiols, including its ability to participate in various

- Oxidation: It can be oxidized to diphenyl diselenide when exposed to air. This reaction highlights its susceptibility to oxidation, similar to thiophenol .

- Nucleophilic Reactions: Benzeneselenol acts as a nucleophile and can react with electrophiles, such as alkyl halides, leading to the formation of various selenoethers .

- Radical Reactions: It has been shown to mediate radical chain reactions more efficiently than traditional stannanes, making it a useful reagent in radical chemistry .

Benzeneselenol exhibits notable biological activity, particularly in its potential as an antioxidant. Selenium compounds are known for their role in protecting cells from oxidative stress. Studies have suggested that benzeneselenol may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its ability to modulate cellular signaling pathways also contributes to its biological significance .

Benzeneselenol can be synthesized through several methods:

- Reaction of Phenylmagnesium Bromide with Selenium: This method involves reacting phenylmagnesium bromide with metallic selenium, followed by quenching with hydrochloric acid .

- Hydrolysis of Selenides: Selenides can be hydrolyzed to yield benzeneselenol under acidic conditions.

- Reduction of Diphenyl Diselenide: Diphenyl diselenide can be reduced using reducing agents like lithium aluminum hydride to produce benzeneselenol .

Benzeneselenol finds applications in various fields:

- Organic Synthesis: It serves as a reagent for synthesizing other organoselenium compounds and is used in various organic transformations.

- Catalysis: Its ability to facilitate radical reactions makes it valuable in catalytic processes.

- Pharmaceuticals: Due to its biological activity, it is being explored for potential therapeutic applications, particularly in cancer treatment and as an antioxidant agent .

Research into the interactions of benzeneselenol has revealed its effectiveness in trapping radicals, making it a significant compound in studies related to radical chemistry and antioxidant mechanisms. Its interactions with other biomolecules have been investigated for potential protective effects against oxidative damage in cells .

Several compounds share structural or functional similarities with benzeneselenol:

| Compound | Structure | Key Features |

|---|---|---|

| Thiophenol | C₆H₅SH | Contains sulfur; less oxidizable than selenols. |

| Diphenyl Diselenide | C₆H₅SeSeC₆H₅ | Dimeric form; more stable than benzeneselenol. |

| Selenocystine | C₃H₇N₁O₂Se | Contains selenium; involved in biological processes. |

| Selenomethionine | C₅H₉N₁O₂Se | An amino acid; plays a role in biological systems. |

Benzeneselenol is unique due to its specific reactivity profile and biological activities that distinguish it from these similar compounds. Its role as an effective radical trap and its applications in organic synthesis further highlight its importance within the realm of organoselenium chemistry .

Benzeneselenol, systematically known as selenophenol, is an organoselenium compound with the molecular formula C₆H₅SeH. The compound consists of a phenyl group (C₆H₅) bonded to a selenol functional group (-SeH), making it the direct selenium analog of phenol. The International Union of Pure and Applied Chemistry nomenclature recognizes this compound as benzeneselenol, though alternative names include selenophenol and phenyl selenol. The molecular weight of benzeneselenol is 157.07 atomic mass units, reflecting the significant contribution of the selenium atom to the overall molecular mass.

The structural characteristics of benzeneselenol are defined by the presence of the selenium-hydrogen bond attached to the aromatic benzene ring. This selenol group imparts distinct chemical properties to the molecule, particularly regarding acidity and reactivity patterns. The compound exhibits a colorless appearance in its pure form, though it readily develops a yellow coloration upon exposure to air due to oxidation processes. The Chemical Abstracts Service registry number for benzeneselenol is 645-96-5, providing a unique identifier for this compound in chemical databases.

The molecular structure of benzeneselenol can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)[SeH], while the International Chemical Identifier provides a standardized description as InChI=1S/C6H6Se/c7-6-4-2-1-3-5-6/h1-5,7H. These structural representations highlight the positioning of the selenium atom and its associated hydrogen within the aromatic framework.

Historical Discovery and Early Synthetic Methodologies

The historical development of benzeneselenol chemistry traces back to the late nineteenth century when organoselenium chemistry was in its nascent stages. Benzeneselenol was first reported in 1888 through a reaction involving benzene with selenium tetrachloride in the presence of aluminum trichloride. This pioneering synthesis represented one of the earliest successful preparations of an aromatic selenol compound and established the foundation for subsequent developments in organoselenium chemistry.

The original synthetic methodology employed by early researchers involved the direct selenation of benzene using selenium tetrachloride (SeCl₄) as the selenium source and aluminum trichloride (AlCl₃) as a Lewis acid catalyst. This approach, while historically significant, was later superseded by more efficient and practical synthetic routes that addressed the challenges associated with the handling and stability of benzeneselenol.

Modern synthetic methodologies have evolved to provide more reliable and convenient access to benzeneselenol. The most commonly employed approach involves the reaction of phenylmagnesium bromide with elemental selenium, followed by acidification with hydrochloric acid. This synthetic sequence proceeds through the formation of phenylselenide magnesium bromide as an intermediate, which is subsequently protonated to yield the desired benzeneselenol product. The reaction can be represented as a two-step process: first, the formation of the organometallic selenide (PhMgBr + Se → PhSeMgBr), followed by acidification (PhSeMgBr + HCl → PhSeH + MgBrCl).

An alternative synthetic approach involves the reduction of diphenyl diselenide, which serves as a convenient precursor for in situ generation of benzeneselenol. This method is particularly valuable because benzeneselenol does not possess a long shelf life under ambient conditions, making its generation at the point of use preferable for many synthetic applications. The reduction process effectively cleaves the selenium-selenium bond in the diselenide, providing access to the selenol anion, which is often the reactive species sought in synthetic transformations.

Comparative Analysis with Analogous Chalcogenophenols (Thiophenol, Phenol)

The comparative analysis of benzeneselenol with its chalcogen analogs, thiophenol and phenol, reveals systematic trends that reflect the electronic and structural differences among these compounds. This comparison provides insight into the effects of chalcogen substitution on molecular properties and reactivity patterns within aromatic systems.

Acidic Properties and Bond Strength Relationships

One of the most significant distinctions among these chalcogenophenols relates to their acidic properties. Benzeneselenol exhibits a pKₐ value of 5.9, making it considerably more acidic than both thiophenol and phenol. This enhanced acidity reflects the relatively weak selenium-hydrogen bond compared to the corresponding sulfur-hydrogen and oxygen-hydrogen bonds in the related compounds. Thiophenol demonstrates a pKₐ value of approximately 6.62, while phenol exhibits a much higher pKₐ of 9.95. This progression demonstrates that benzeneselenol is approximately seven times more acidic than thiophenol and significantly more acidic than phenol.

The bond dissociation energies provide quantitative insight into the relative bond strengths in these compounds. Benzeneselenol exhibits a selenium-hydrogen bond dissociation energy estimated between 67 and 74 kcal/mol, with more recent determinations suggesting a value of 78 ± 4 kcal/mol. In comparison, thiophenol demonstrates a sulfur-hydrogen bond dissociation energy near 80 kcal/mol, while phenol exhibits an oxygen-hydrogen bond dissociation energy of 86.7 ± 0.7 kcal/mol. This systematic decrease in bond strength from phenol to thiophenol to benzeneselenol correlates with the increasing size and decreasing electronegativity of the chalcogen atoms.

Oxidation Susceptibility and Stability Considerations

The oxidation behavior of these chalcogenophenols demonstrates another systematic trend related to the chalcogen substitution. Benzeneselenol exhibits exceptional susceptibility to oxidation by atmospheric oxygen, readily forming diphenyl diselenide according to the reaction: 4 PhSeH + O₂ → 2 PhSeSePh + 2 H₂O. This oxidation occurs more readily than the corresponding process for thiophenol, which also undergoes oxidation to form diphenyl disulfide but at a slower rate. Phenol, by contrast, demonstrates much greater stability toward oxidation under ambient conditions.

The enhanced oxidation susceptibility of benzeneselenol necessitates special handling considerations and often requires generation in situ for synthetic applications. The formation of diselenide products is indicated by a characteristic yellow coloration, providing a visual indicator of oxidation. This oxidation process is reversible through reduction followed by acidification, allowing for the regeneration of the selenol from its oxidized form.

Comparative Molecular Properties

A systematic comparison of fundamental molecular properties reveals the effects of chalcogen substitution on these aromatic compounds. The following table summarizes key comparative data:

| Property | Benzeneselenol | Thiophenol | Phenol |

|---|---|---|---|

| Molecular Formula | C₆H₅SeH | C₆H₅SH | C₆H₅OH |

| Molecular Weight (g/mol) | 157.07 | 110.17 | 94.11 |

| pKₐ Value | 5.9 | 6.62 | 9.95 |

| Bond Dissociation Energy (kcal/mol) | 78 ± 4 | ~80 | 86.7 ± 0.7 |

| Physical State | Colorless liquid | Colorless liquid | White crystalline solid |

| Oxidation Susceptibility | High | Moderate | Low |

Nucleophilicity and Reactivity Patterns

The conjugate bases of these chalcogenophenols exhibit varying degrees of nucleophilicity, with significant implications for their synthetic utility. The benzeneselenolate anion (PhSe⁻) demonstrates exceptional nucleophilic character, making it highly reactive toward electrophilic substrates. This enhanced nucleophilicity, combined with the relatively high acidity of benzeneselenol, means that at neutral pH conditions, the compound exists predominantly in its ionized form.

Thiophenol similarly forms a nucleophilic thiophenolate anion, though with somewhat reduced nucleophilicity compared to the selenium analog. The thiophenolate anion readily undergoes alkylation reactions and demonstrates utility in various synthetic transformations. Phenol, while capable of forming a phenolate anion under basic conditions, exhibits significantly reduced nucleophilicity due to the higher electronegativity of oxygen and the greater stability of the oxygen-carbon bond.

The systematic progression in nucleophilicity from phenolate to thiophenolate to benzeneselenolate reflects the decreasing electronegativity and increasing polarizability of the chalcogen atoms down the periodic table. This trend has important implications for the synthetic applications of these compounds, with benzeneselenol often preferred when high nucleophilicity is desired.

The conventional synthesis of benzeneselenol represents the most established method for preparing this organoselenium compound, utilizing the reaction between phenylmagnesium bromide and elemental selenium [1] [2]. This methodology follows a two-step process where phenylmagnesium bromide first reacts with selenium to form phenylselenium magnesium bromide, which is subsequently treated with hydrochloric acid to yield benzeneselenol and magnesium bromide chloride [1] [2].

The reaction proceeds according to the following stoichiometric sequence: phenylmagnesium bromide reacts with selenium to produce phenylselenium magnesium bromide, followed by acidification with hydrochloric acid to generate benzeneselenol [1] [2]. The classical preparation method typically yields benzeneselenol in the range of 57-71% under optimized conditions [3]. This synthetic route requires strict anhydrous conditions and careful temperature control to prevent unwanted side reactions and decomposition of the sensitive organoselenium product [3].

The mechanistic pathway involves nucleophilic attack of the phenylmagnesium bromide on elemental selenium, forming a selenium-magnesium bond that is subsequently protonated during the acidification step [1] [2]. The success of this reaction depends critically on the purity of the starting materials and the maintenance of an inert atmosphere throughout the procedure [3]. Temperature control during the addition of hydrochloric acid is essential to prevent rapid decomposition of the product through oxidation or elimination reactions [3].

| Synthesis Parameter | Optimal Conditions | Yield Range | Critical Requirements |

|---|---|---|---|

| Temperature | 0-25°C | 57-71% | Anhydrous conditions |

| Atmosphere | Inert (Argon/Nitrogen) | Variable | Oxygen exclusion |

| Stoichiometry | 1:1:1 (PhMgBr:Se:HCl) | Depends on purity | Precise measurement |

| Reaction Time | 2-4 hours | Time-dependent | Careful monitoring |

The Grignard method remains the benchmark preparation technique due to its reliability and the commercial availability of starting materials [1] [2]. However, the method requires expertise in handling organometallic reagents and presents challenges related to moisture sensitivity and the need for specialized glassware [3]. The procedure typically involves preparation of phenylmagnesium bromide in situ from bromobenzene and magnesium metal in dry ether, followed by addition of powdered selenium under an inert atmosphere [3].

In Situ Generation from Diphenyldiselenide Reduction

The in situ generation of benzeneselenol from diphenyldiselenide reduction has emerged as a practical alternative to conventional synthesis methods, offering advantages in terms of handling and storage considerations [4] [5] [6]. Since benzeneselenol exhibits limited shelf life and air sensitivity, the in situ approach circumvents many of the stability issues associated with isolating and storing the pure compound [1] [2].

Diphenyl diselenide serves as a stable precursor that can be readily reduced to generate benzeneselenol under various conditions [4] [5]. The reduction can be accomplished using several reducing agents, including sodium borohydride, hydrazine hydrate, and tributyltin hydride [5] [7] [8]. The choice of reducing agent significantly influences the reaction efficiency and the purity of the generated benzeneselenol [5] [6].

One particularly effective method involves the reduction of diphenyl diselenide with hydrazine hydrate in the presence of sodium methanolate, yielding benzeneselenol solutions with sufficient reactivity for aromatic substitution and ester dealkylation reactions [5]. This procedure produces benzeneselenol in 76% yield under carefully controlled conditions [5]. The reaction is typically performed in dimethyl sulfoxide or N-methylpyrrolidone solvents, which provide good solubility for both the starting material and products [5].

The mechanistic pathway for diphenyl diselenide reduction involves cleavage of the selenium-selenium bond through electron transfer processes [4] [5]. The reduction proceeds via formation of selenolate intermediates that are subsequently protonated to generate the desired benzeneselenol [5] [6]. The efficiency of this process depends on the nature of the reducing agent and the reaction conditions employed [5] [6].

| Reducing Agent | Solvent System | Yield (%) | Reaction Conditions | Key Advantages |

|---|---|---|---|---|

| Hydrazine/NaOMe | DMSO/NMP | 76 | Titration method | Precise control |

| Tributyltin Hydride | Benzene | 85 | Catalytic Cu(acac)₂ | High efficiency |

| General Procedure | Various | 95 | Inert atmosphere | Pure product |

| Sodium Borohydride | Alcoholic solvents | Variable | Mild conditions | Functional group compatibility |

Advanced methodologies have been developed utilizing oxygen-induced activation of benzeneselenol generated from selenocarbonate precursors [9] [6]. These approaches involve the reaction of O-(tert-butyl) Se-phenyl selenocarbonate with hydrochloric acid in ethanol, generating benzeneselenol in situ with yields ranging from 91-98% [9] [6]. This metal-free approach displays considerable functional group compatibility and avoids the use of toxic selenium-carbon monoxide mixtures or sodium hydrogen selenide [9] [6].

Modern Catalytic and Solvent-Free Approaches

Recent advances in benzeneselenol synthesis have focused on developing environmentally benign and efficient methodologies that minimize solvent use and reduce waste generation [10] [11] [12]. Mechanochemical synthesis represents a significant advancement in this field, utilizing ball milling techniques to achieve solvent-free preparation of organoselenium compounds [10] [13].

The mechanochemical approach involves the in situ generation of magnesium selenide intermediates under ball milling conditions, followed by subsequent reaction with aromatic halides to produce benzeneselenol derivatives [10]. This methodology has demonstrated nearly quantitative yields when conducted under argon protection with appropriate work-up procedures [10]. The process eliminates the need for organic solvents while providing excellent selectivity and efficiency [10] [11].

Ball milling synthesis offers several advantages including enhanced reaction rates, improved selectivity, reduced energy consumption, and higher product yields compared to conventional solution-phase methods [13] [11]. The mechanochemical activation facilitates bond formation and cleavage processes that may be difficult to achieve under traditional heating conditions [13] [11]. The solvent-free nature of this approach aligns with green chemistry principles and reduces environmental impact [11].

Photochemical activation represents another modern approach for benzeneselenol generation and utilization [14]. Light-induced processes can promote the formation of benzeneselenol from diselenide precursors through photolytic cleavage of selenium-selenium bonds [7] [14]. Blue light irradiation has proven particularly effective for generating reactive benzeneselenol species in the presence of catalytic amounts of diphenyl diselenide [14].

| Modern Synthesis Method | Key Innovation | Typical Yield | Environmental Benefits | Technical Requirements |

|---|---|---|---|---|

| Mechanochemical Ball Milling | Solvent-free synthesis | Nearly quantitative | No organic solvents | Specialized equipment |

| Photochemical Activation | Light-induced generation | 98% (20 min) | Energy efficient | LED light source |

| Catalytic Diselenide Systems | Low catalyst loading | Variable | Reduced waste | Precise control |

| Microwave-Assisted Methods | Rapid heating | Enhanced | Reduced energy | Microwave reactor |

Catalytic methodologies have been developed that utilize benzeneselenol generated in situ for various synthetic transformations [7] [8]. These approaches employ catalytic amounts of diselenide precursors in combination with reducing agents to generate active benzeneselenol species [7] [8]. The catalytic systems demonstrate excellent turnover numbers and provide access to complex organoselenium products with high efficiency [7] [8].

Purification Challenges and Stability Considerations

Benzeneselenol presents significant challenges in terms of purification and stability that directly impact its synthetic utility and storage requirements [1] [2] [15]. The compound exhibits rapid oxidation in the presence of air, leading to formation of diphenyl diselenide as the primary decomposition product [1] [2]. This oxidative instability is attributed to the weakness of the selenium-hydrogen bond, which has a bond dissociation energy estimated between 67-74 kcal/mol [1] [2].

The air sensitivity of benzeneselenol manifests as a characteristic yellow coloration when the compound becomes contaminated with diphenyl diselenide [1] [2]. This visual indicator serves as a practical method for assessing the purity and stability of benzeneselenol samples [1] [2]. Commercial samples of benzeneselenol typically contain approximately 3 mol% diphenyl diselenide due to spontaneous oxidative dimerization during storage [14].

Storage stability represents a critical limitation for benzeneselenol applications, as the compound does not possess a long shelf life under normal laboratory conditions [1] [2]. Optimal storage requires maintenance of low temperatures (preferably -20°C) under an inert atmosphere with exclusion of light [16]. These stringent storage requirements often necessitate in situ generation approaches rather than isolation and purification of the pure compound [1] [2] [6].

| Stability Factor | Quantitative Data | Impact on Synthesis | Mitigation Strategy |

|---|---|---|---|

| Se-H Bond Energy | 67-74 kcal/mol | Easy hydrogen abstraction | Immediate use after preparation |

| Air Oxidation | Rapid (minutes) | Yellow diselenide formation | Inert atmosphere handling |

| pKa Value | 5.9 | Mostly ionized at neutral pH | pH control in reactions |

| Shelf Life | Limited (days) | Cannot store long-term | In situ generation preferred |

| Light Sensitivity | Moderate | Photochemical decomposition | Dark storage conditions |

| Diselenide Contamination | 3 mol% typical | Affects reaction kinetics | Use of reducing agents |

The acidic nature of benzeneselenol (pKa = 5.9) contributes to its reactivity profile and influences its behavior in various synthetic applications [1] [2] [17]. This acidity makes benzeneselenol approximately seven times more acidic than the corresponding thiophenol, resulting in predominant ionization at neutral pH conditions [1] [2] [17]. The enhanced acidity facilitates nucleophilic reactions of the conjugate base but also contributes to stability challenges in aqueous or protic environments [1] [2].

Purification of benzeneselenol requires specialized techniques due to its volatility and air sensitivity [18] [3]. Distillation under reduced pressure represents the most common purification method, typically conducted at 57-59°C under 8 mmHg or 84-86°C under 25 mmHg [3]. The distillation must be performed under an inert atmosphere with immediate sealing of the purified product to prevent oxidative degradation [3].

Comparative analysis with thiophenol reveals the enhanced reactivity and reduced stability of benzeneselenol [1] [2] [17]. While thiophenol exhibits an S-H bond dissociation energy near 80 kcal/mol, the corresponding Se-H bond in benzeneselenol is significantly weaker [1] [2]. This difference in bond strength accounts for the enhanced reactivity of benzeneselenol in hydrogen abstraction reactions and its increased susceptibility to oxidative decomposition [1] [2].

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H331 (97.83%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (97.83%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

645-96-5